molecular formula C8H8N2O4 B2868602 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione CAS No. 238753-38-3

1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione

Cat. No. B2868602
CAS RN: 238753-38-3
M. Wt: 196.162
InChI Key: GOVPPYLSKOGNLW-UHFFFAOYSA-N
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Description

1,3-Dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a chemical compound with the molecular formula C6H8N2O2 . It is a derivative of pyrimidine, a six-membered heterocyclic ring with two nitrogen atoms. Pyrimidine derivatives are known for their diverse chemistry and biological properties .


Synthesis Analysis

The synthesis of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione and its derivatives has been reported in the literature . One method involves the regioselective synthesis from the thermal [3s,3s] sigmatropic rearrangement of 1,3-dimethyl-5-(prop-2-ynyloxy)uracils .


Molecular Structure Analysis

The molecular structure of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione can be deduced from its molecular formula, C6H8N2O2 . Further insights into the structure can be obtained from IR, 1H NMR, and 13C NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione can be inferred from its molecular structure. It has a molecular weight of 140.1399 .

Scientific Research Applications

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

This compound serves as a precursor in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives . These derivatives are obtained by heating with MeONa in BuOH, where the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . These derivatives have a wide range of biological activities, including antiproliferative and antimicrobial effects.

Antimicrobial Activity

The structural framework of 1,3-dimethylfuro[2,3-d]pyrimidine is utilized to create novel fused pyrazolo and thieno derivatives with significant antimicrobial activity . These compounds have been tested against various bacterial and fungal species, showing promising results in inhibiting microbial growth.

Solvent Applications

As a cyclic urea, this compound is used as a polar aprotic organic solvent . It’s particularly effective in the N-alkylation of chiral and O-alkylation of aldoses, which are crucial steps in the synthesis of complex organic molecules .

Design of Furo[2,3-d]pyrimidine Derivatives

Researchers have designed and synthesized novel furo[2,3-d]pyrimidine derivatives containing hydrophobic ethylene ether spacers. These derivatives are important for their potential biological activities and their role in creating more complex chemical entities .

Future Directions

The future directions for the study of 1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of new, facile, and efficient methods for the preparation of furo[2,3-d]pyrimidine derivatives is still strongly desirable .

properties

IUPAC Name

1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-9-6(12)5-4(11)3-14-7(5)10(2)8(9)13/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVPPYLSKOGNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)CO2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione

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